molecular formula C10H10N2O B189319 N-(1H-indol-6-yl)acetamide CAS No. 171896-30-3

N-(1H-indol-6-yl)acetamide

Cat. No. B189319
CAS RN: 171896-30-3
M. Wt: 174.2 g/mol
InChI Key: SDAJHYBATPUVBD-UHFFFAOYSA-N
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Description

“N-(1H-indol-6-yl)acetamide” is a chemical compound with the molecular formula C10H10N2O . It is an indole derivative, which means it contains a benzene ring fused to a pyrrole ring . The compound is also known by its IUPAC name, N-(1H-indol-3-yl)acetamide .


Synthesis Analysis

The synthesis of indole derivatives, including “N-(1H-indol-6-yl)acetamide”, often involves condensation reactions . For instance, one study described the synthesis of a series of indole derivatives by a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives . Another study reported the synthesis of (1H-indol-6-yl)phosphonic acid derivatives through reactions of (4-methyl-3,5-dinitrophenyl)phosphonates with dimethylformamide dimethyl acetal .


Molecular Structure Analysis

The molecular structure of “N-(1H-indol-6-yl)acetamide” consists of a benzene ring fused to a pyrrole ring, forming an indole nucleus . The compound has a molecular weight of 174.199 Da .


Chemical Reactions Analysis

Indole derivatives, including “N-(1H-indol-6-yl)acetamide”, are known to undergo various chemical reactions . For example, they can be involved in condensation reactions, as mentioned in the synthesis analysis section . Additionally, they can participate in reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.

Scientific Research Applications

Anti-Inflammatory Properties

  • A study by Al-Ostoot et al. (2020) highlighted the synthesis of a new indole acetamide derivative with confirmed anti-inflammatory activity through in silico modeling studies. This research emphasizes the potential of indole acetamide derivatives in anti-inflammatory drug development.

Antiplasmodial Properties

  • Research by Mphahlele et al. (2017) focused on synthesizing novel N-(3-Trifluoroacetyl-indol-7-yl) Acetamides and evaluating their in vitro antiplasmodial properties against Plasmodium falciparum. This indicates the potential application of these compounds in malaria treatment.

Synthesis Methods

  • A study by Zhou et al. (2016) developed a highly efficient method for synthesizing unsymmetrical N-aryl-2,2-di(1H-indol-3-yl)acetamide derivatives, which are valuable for various pharmacological applications.

Antioxidant Properties

  • Gopi and Dhanaraju (2020) synthesized novel N-(substituted phenyl)-2-(3-(hydroxyimino) methyl)-1H-indol-1-yl) acetamide derivatives and evaluated their antioxidant activity, revealing considerable activity and potential as antioxidant agents.

Cytotoxic Agents in Cancer Therapy

  • Modi et al. (2011) synthesized novel 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives and evaluated their cytotoxic activity on breast cancer cell lines, indicating their potential as cytotoxic agents in cancer therapy.

Antiallergic Agents

  • The study by Menciu et al. (1999) synthesized new N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides, demonstrating significant antiallergic potency.

Antihyperglycemic and Antioxidant Agents

  • Kanwal et al. (2021) synthesized Indole-3-acetamides and evaluated their antihyperglycemic and antioxidant potentials, showing good inhibition against α-amylase enzyme and antioxidant activity.

Future Directions

The future directions for “N-(1H-indol-6-yl)acetamide” and similar compounds could involve further exploration of their biological activities and therapeutic potential . For example, derivatives of N-substituted acetamides, like those involving indolyl or benzodioxolyl groups, have been synthesized through methods such as isosteric replacement, chiral pool synthesis, and cyclocondensation reactions. These compounds could be further investigated for their potential applications in various fields.

properties

IUPAC Name

N-(1H-indol-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7(13)12-9-3-2-8-4-5-11-10(8)6-9/h2-6,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAJHYBATPUVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70569750
Record name N-(1H-Indol-6-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1H-indol-6-yl)acetamide

CAS RN

171896-30-3
Record name N-(1H-Indol-6-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70569750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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